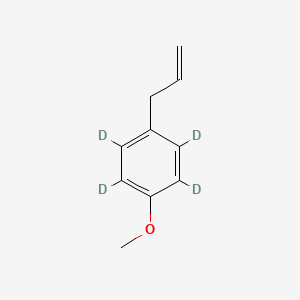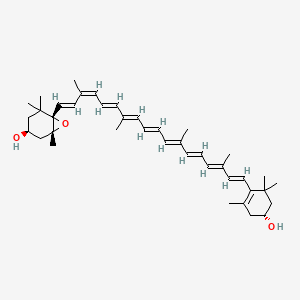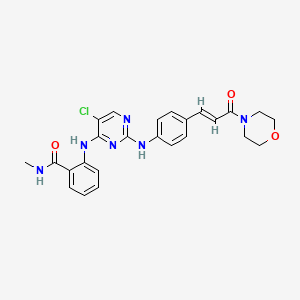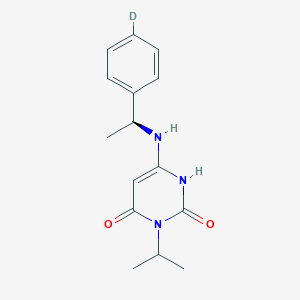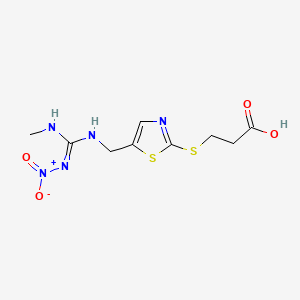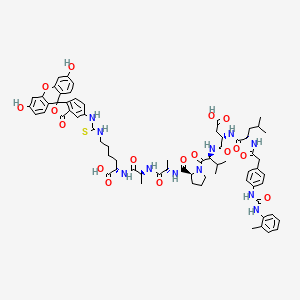
Ldv-fitc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ldv-fitc is a fluorescent ligand that binds to the α4β1 integrin (also known as VLA-4) with high affinity. This compound is used to detect VLA-4 affinity and conformational changes. The chemical structure of this compound includes a fluorescein isothiocyanate (FITC) conjugated to an LDV peptide, making it useful in various fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ldv-fitc is synthesized by conjugating an LDV peptide with fluorescein isothiocyanate. The sequence of the peptide is {4-((N′-2-methylphenyl)ureido)-phenylacetyl}-Leu-Asp-Val-Pro-Ala-Ala-{Lys(FITC)}. The synthesis involves the following steps:
Peptide Synthesis: The LDV peptide is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The peptide is then conjugated with fluorescein isothiocyanate under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Ldv-fitc primarily undergoes binding reactions with the α4β1 integrin. It does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions
The binding reactions of this compound with α4β1 integrin are facilitated by the presence of manganese ions (Mn²⁺), which enhance the affinity of the integrin for the ligand .
Major Products Formed
The major product formed from the binding reaction is the this compound-α4β1 integrin complex, which can be detected using fluorescence-based assays .
Applications De Recherche Scientifique
Ldv-fitc has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the binding affinity and conformational changes of integrins.
Biology: Employed in cell adhesion studies to investigate the role of α4β1 integrin in various cellular processes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of α4β1 integrin.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting integrins
Mécanisme D'action
Ldv-fitc binds to the α4β1 integrin with high affinity, facilitating the detection of integrin affinity and conformational changes. The binding is critically dependent on the activation of phospholipase C, inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin. These signaling pathways are required for α4 integrins to assume a high-affinity conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
LDV peptide: A non-fluorescent version of Ldv-fitc used in similar binding studies.
FITC-conjugated peptides: Other peptides conjugated with fluorescein isothiocyanate for fluorescence-based assays.
Uniqueness
This compound is unique due to its high affinity for α4β1 integrin and its ability to detect conformational changes in the integrin. This makes it a valuable tool in studying integrin-mediated cellular processes and in the development of integrin-targeted therapies .
Propriétés
Formule moléculaire |
C69H81N11O17S |
|---|---|
Poids moléculaire |
1368.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1 |
Clé InChI |
HTOHIBBSMWOZCH-MIPQXFFOSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
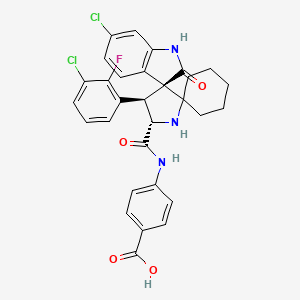
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

